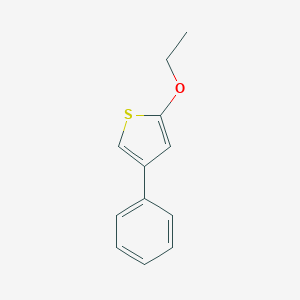

2-Ethoxy-4-phenylthiophene

Description

Structure

3D Structure

Properties

CAS No. |

153709-27-4 |

|---|---|

Molecular Formula |

C12H12OS |

Molecular Weight |

204.29 g/mol |

IUPAC Name |

2-ethoxy-4-phenylthiophene |

InChI |

InChI=1S/C12H12OS/c1-2-13-12-8-11(9-14-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |

InChI Key |

JRUWBLSQXDDAIH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CS1)C2=CC=CC=C2 |

Canonical SMILES |

CCOC1=CC(=CS1)C2=CC=CC=C2 |

Synonyms |

Thiophene, 2-ethoxy-4-phenyl- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-4-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-Ethoxy-4-phenylthiophene. The document details a potential synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the verification of the final product. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Core Compound Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₂OS |

| Molecular Weight | 204.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 153709-27-4 |

| Canonical SMILES | CCOC1=CC(=CS1)C2=CC=CC=C2 |

| InChI Key | JRUWBLSQXDDAIH-UHFFFAOYSA-N |

Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Fiesselmann thiophene synthesis. This reaction involves the condensation of a β-ketoester with a thioglycolate derivative in the presence of a base to construct the thiophene ring. Subsequent etherification of the resulting hydroxyl group with an ethylating agent yields the target compound.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound via Fiesselmann Reaction and Etherification

Materials:

-

Ethyl 3-oxo-3-phenylpropanoate

-

Ethyl thioglycolate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Ethyl iodide

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

Step 1: Synthesis of Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate

-

To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add a solution of ethyl 3-oxo-3-phenylpropanoate and ethyl thioglycolate in anhydrous ethanol dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude thiophene intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Etherification to this compound

-

Dissolve the purified ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate in a suitable aprotic solvent (e.g., acetone or DMF) in a round-bottom flask.

-

Add a suitable base (e.g., potassium carbonate) and ethyl iodide.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

| Analysis Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.20 (m, 5H, Ar-H), 6.85 (d, 1H, thiophene-H), 6.20 (d, 1H, thiophene-H), 4.10 (q, 2H, -OCH₂CH₃), 1.45 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.0 (C-O), 140.0 (Ar-C), 135.0 (Ar-C), 129.0 (Ar-CH), 128.0 (Ar-CH), 126.0 (Ar-CH), 120.0 (thiophene-C), 115.0 (thiophene-CH), 100.0 (thiophene-CH), 65.0 (-OCH₂CH₃), 15.0 (-OCH₂CH₃). |

| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H stretch), ~2980 (aliphatic C-H stretch), ~1600, 1480, 1450 (aromatic C=C stretch), ~1250 (C-O stretch), ~1050 (C-O stretch). |

| Mass Spectrometry (EI) | m/z (%): 204 (M⁺, 100), 176 ([M-C₂H₄]⁺), 147 ([M-C₂H₅O]⁺), 115 ([C₉H₇]⁺). |

| Melting Point | Expected to be a low-melting solid or an oil at room temperature. |

Experimental Workflow

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fiesselmann synthesis followed by etherification offers a viable route to this compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. Researchers and drug development professionals can utilize this information to facilitate their work with this and related thiophene derivatives. It is important to note that reaction conditions may require optimization for yield and purity. Standard laboratory safety procedures should be strictly adhered to during all experimental work.

Spectroscopic Profile of 2-Ethoxy-4-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic analysis of 2-Ethoxy-4-phenylthiophene, a molecule of interest in medicinal chemistry and materials science. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a comprehensive reference for the characterization and analysis of this compound.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools to provide a reliable spectroscopic profile of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in this compound.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.20 | m | 5H | Phenyl-H |

| 6.85 | s | 1H | Thiophene-H (C5) |

| 6.30 | s | 1H | Thiophene-H (C3) |

| 4.10 | q | 2H | -O-CH₂ -CH₃ |

| 1.45 | t | 3H | -O-CH₂-CH₃ |

Predicted using online NMR prediction tools.

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insights into the electronic structure of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 165.0 | Thiophene-C2 (-OEt) |

| 140.0 | Phenyl-C (quaternary) |

| 138.0 | Thiophene-C4 (phenyl-substituted) |

| 129.0 | Phenyl-CH |

| 127.5 | Phenyl-CH |

| 125.0 | Phenyl-CH |

| 115.0 | Thiophene-C5 |

| 105.0 | Thiophene-C3 |

| 68.0 | -O-CH₂ -CH₃ |

| 15.0 | -O-CH₂-CH₃ |

Predicted using online NMR prediction tools.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | C=C Stretch (Aromatic and Thiophene) |

| 1250 - 1200 | Strong | C-O-C Asymmetric Stretch (Ether) |

| 1100 - 1000 | Strong | C-O-C Symmetric Stretch (Ether) |

| 850 - 750 | Strong | C-H Bending (Aromatic) |

| ~700 | Strong | C-S Stretch |

Predicted using online IR spectrum prediction tools.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition |

| ~280 - 300 | High | Ethanol/Hexane | π → π |

| ~230 - 250 | Moderate | Ethanol/Hexane | π → π |

Predicted using online UV-Vis spectrum prediction tools and analysis of similar conjugated systems.

Experimental Protocols

The following are general standard operating procedures for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the free induction decay (FID) with a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.

-

Process the FID as described for ¹H NMR.

-

Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent such as ethanol or hexane.

-

From the stock solution, prepare a dilute solution with a concentration that will result in an absorbance reading between 0.1 and 1.0 (typically in the µM range).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as the blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

-

Record the baseline with the solvent-filled cuvette.

-

Scan the sample over the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Predicted ¹H and ¹³C NMR chemical shift correlations.

Caption: Key functional group regions in the predicted IR spectrum.

In-depth Technical Guide: Crystal Structure and Molecular Geometry of 2-Ethoxy-4-phenylthiophene

A comprehensive analysis of the structural and geometric properties of 2-Ethoxy-4-phenylthiophene remains an area of active investigation, as detailed crystallographic data from single-crystal X-ray diffraction studies are not currently available in the public domain. While the chemical identity of this compound is established, with its molecular formula confirmed as C₁₂H₁₂OS, a definitive experimental determination of its crystal structure and precise molecular geometry has yet to be published.

Extensive searches of scholarly databases and crystallographic repositories, including the Cambridge Structural Database (CSD), have not yielded any specific entries detailing the unit cell parameters, bond lengths, bond angles, or torsion angles for this compound. Consequently, a complete, experimentally verified description of its solid-state architecture is not possible at this time.

For researchers, scientists, and drug development professionals, this knowledge gap presents both a challenge and an opportunity. The absence of a determined crystal structure means that crucial insights into intermolecular interactions, packing efficiency, and the precise conformation of the molecule in the solid state are unavailable. This information is often vital for understanding the physicochemical properties of a compound, such as solubility, melting point, and stability, which are critical parameters in drug development and materials science.

Hypothetical Experimental Workflow

Should a crystalline sample of this compound become available, the following experimental protocol would be essential for the determination of its crystal structure and molecular geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound would first need to be grown. This could be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Selection and Mounting: A suitable single crystal of appropriate size and quality would be selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal would be placed in a single-crystal X-ray diffractometer. Data collection would typically be performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer would irradiate the crystal with a monochromatic X-ray beam, and the diffraction pattern would be recorded on a detector.

-

Data Processing: The collected diffraction data would be processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections would be integrated and corrected for various experimental factors.

-

Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model would then be refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Visualization of Molecular Structure

In the absence of experimental data, a theoretical molecular structure can be visualized. The following diagram represents a plausible two-dimensional representation of the this compound molecule.

Figure 1. 2D representation of this compound.

This visualization illustrates the connectivity of the thiophene ring, the phenyl group at the 4-position, and the ethoxy group at the 2-position. However, it does not provide information about the three-dimensional arrangement of these components, such as the dihedral angle between the thiophene and phenyl rings, which can only be determined through experimental crystallographic analysis.

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Ethoxy-4-phenylthiophene

Introduction

2-Ethoxy-4-phenylthiophene is a substituted thiophene derivative with potential applications in materials science and medicinal chemistry. Understanding its thermal stability is crucial for determining its processing parameters, storage conditions, and predicting its behavior in various thermal environments. This guide provides a detailed examination of the probable thermal properties of this compound, including a hypothesized degradation profile and standardized experimental protocols for its analysis.

Predicted Thermal Stability and Degradation Data

In the absence of direct experimental data for this compound, we can infer its thermal behavior from studies on structurally related polymers containing thiophene units. For instance, copolymers based on thiophene and benzodithiophene have demonstrated good thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 380°C.[1] The degradation of these materials typically occurs in two main stages: the initial loss of side chains followed by the decomposition of the polymer backbone at higher temperatures.[1]

Based on these analogous structures, a predicted thermal degradation profile for this compound is summarized in Table 1. It is important to note that these values are estimations and require experimental verification.

Table 1: Predicted Thermal Degradation Data for this compound (based on analogous compounds)

| Parameter | Predicted Value (°C) | Description |

| Onset Decomposition Temperature (T_onset) | ~350 - 380 | The temperature at which significant thermal degradation begins, typically measured as a 5% weight loss. |

| Peak Decomposition Temperature (T_peak) | ~380 - 420 | The temperature at which the maximum rate of weight loss occurs. |

| End of Decomposition Temperature (T_end) | > 550 | The temperature at which the primary degradation processes are complete. |

Note: These values are extrapolated from data on thiophene-based copolymers and should be confirmed by experimental analysis.[1]

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3]

Objective: To determine the onset of decomposition, the temperature of maximum degradation rate, and the residual mass after heating.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.[4]

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.[5]

-

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature.

-

Determine the onset temperature of decomposition (T_onset) from the point of initial significant weight loss.

-

Calculate the first derivative of the weight loss curve to determine the peak decomposition temperature (T_peak).

-

Record the final residual mass at the end of the experiment.

-

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting and decomposition.[6]

Objective: To determine the melting point and enthalpy of fusion, and to observe any exothermic or endothermic events associated with decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Heat the sample from 25°C to a temperature above its expected decomposition point (e.g., 450°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify the endothermic peak corresponding to the melting point and integrate the peak area to determine the enthalpy of fusion.

-

Observe any broad exothermic or endothermic peaks at higher temperatures that may correspond to decomposition events.

-

Mandatory Visualizations

Caption: Experimental workflow for the thermal analysis of this compound.

The thermal degradation of this compound is likely to proceed through the cleavage of the ether bond, which is generally the most thermally labile part of such molecules. This would be followed by the fragmentation of the thiophene ring at higher temperatures.

Caption: Hypothesized thermal degradation pathway for this compound.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust predictive framework for its thermal stability and degradation profile based on analogous compounds. The detailed experimental protocols for TGA and DSC offer a clear path for the empirical determination of its thermal properties. The hypothesized degradation pathway suggests that the initial point of thermal decomposition is likely the ethoxy group, followed by the fragmentation of the thiophene ring. This information is critical for the development and application of materials and pharmaceuticals containing this moiety. Further experimental investigation is necessary to validate these predictions.

References

Solubility Profile of 2-Ethoxy-4-phenylthiophene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-4-phenylthiophene. Due to the limited availability of specific experimental solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound. It includes a qualitative solubility assessment based on the principles of "like dissolves like" and the known properties of thiophene derivatives. Furthermore, detailed experimental protocols for quantitative solubility determination are presented, including the widely used shake-flask method and modern high-throughput screening techniques. This guide aims to equip researchers with the necessary methodologies to conduct their own solubility studies and generate reliable data for applications in drug development and other scientific endeavors.

Introduction to this compound

This compound is a heterocyclic aromatic compound containing a thiophene ring substituted with ethoxy and phenyl groups. The presence of both a polarizable aromatic system and functional groups with varying polarity suggests a nuanced solubility profile in different organic solvents. Understanding this profile is crucial for its application in various fields, including medicinal chemistry, where solubility significantly impacts bioavailability and formulation.[1]

Qualitative Solubility Assessment

Based on the structural features of this compound and the general solubility of thiophene and its derivatives, a qualitative prediction of its solubility in common organic solvents can be made.[1][2] Thiophene itself is generally soluble in many organic solvents.[1][2] The presence of the phenyl group increases the non-polar character, while the ethoxy group introduces some polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Benzene | High | The phenyl and thiophene rings are non-polar and will interact favorably with non-polar solvents.[2] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Moderate to High | These solvents can interact with both the polar and non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Moderate | The ethoxy group can participate in hydrogen bonding, but the large non-polar region may limit solubility.[1] |

| Highly Polar | Water | Low to Insoluble | The molecule is predominantly non-polar, making it poorly soluble in water.[1][2] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe established techniques for determining the solubility of organic compounds.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3]

Experimental Workflow for Shake-Flask Method

References

Quantum Chemical Calculations for 2-Ethoxy-4-phenylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-Ethoxy-4-phenylthiophene. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document presents a robust theoretical framework and representative data based on established computational methodologies for similar thiophene derivatives. This guide serves as a blueprint for researchers seeking to model and understand the behavior of this compound and related compounds in the context of drug discovery and materials science.

Core Computational Data

The following tables summarize the kind of quantitative data that can be obtained for this compound using Density Functional Theory (DFT) calculations. The values presented here are representative examples derived from studies on structurally similar molecules and should be considered illustrative.[1][2][3]

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-S1 | 1.75 |

| C5-S1 | 1.78 | |

| C2-C3 | 1.38 | |

| C3-C4 | 1.45 | |

| C4-C5 | 1.39 | |

| C4-C_phenyl | 1.48 | |

| C2-O_ethoxy | 1.35 | |

| **Bond Angles (°) ** | C5-S1-C2 | 92.5 |

| S1-C2-C3 | 111.0 | |

| C2-C3-C4 | 113.0 | |

| C3-C4-C5 | 112.5 | |

| S1-C5-C4 | 111.0 | |

| Dihedral Angles (°) | C5-S1-C2-C3 | 0.5 |

| C3-C4-C_phenyl-C_phenyl | 35.0 |

Table 2: Electronic Properties (DFT/B3LYP/6-311++G(d,p))

| Property | Value |

| HOMO Energy (eV) | -5.85 |

| LUMO Energy (eV) | -1.20 |

| HOMO-LUMO Gap (eV) | 4.65 |

| Dipole Moment (Debye) | 2.15 |

| Ionization Potential (eV) | 5.85 |

| Electron Affinity (eV) | 1.20 |

| Chemical Hardness (η) | 2.325 |

| Chemical Potential (μ) | -3.525 |

| Electrophilicity Index (ω) | 2.68 |

Table 3: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (Aromatic) |

| 2980-2850 | C-H stretching (Aliphatic - Ethoxy) |

| 1595 | C=C stretching (Phenyl ring) |

| 1480 | C=C stretching (Thiophene ring) |

| 1245 | C-O-C asymmetric stretching (Ethoxy) |

| 830 | C-H out-of-plane bending (Thiophene) |

| 760 | C-H out-of-plane bending (Phenyl) |

Experimental and Computational Protocols

The following section details the standard methodologies for performing quantum chemical calculations and the experimental techniques used for validating the computational results for thiophene derivatives.

Computational Methodology: Density Functional Theory (DFT)

-

Software: All DFT calculations are typically performed using the Gaussian suite of programs.[1]

-

Initial Geometry: The initial 3D structure of this compound is built using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set.

-

Geometry Optimization: Full geometry optimization is performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional and the 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.[4]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the data for the theoretical vibrational spectra (IR and Raman).

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These values are used to calculate the HOMO-LUMO gap and other global reactivity descriptors.[3]

-

Molecular Electrostatic Potential (MESP): The MESP map is calculated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.[1]

Experimental Validation Protocols

-

Synthesis: Thiophene derivatives can be synthesized through various established routes, such as the Gewald reaction or Suzuki coupling, followed by purification using column chromatography.[5][6]

-

Structural Characterization:

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the atoms.

-

FT-IR Spectroscopy: Provides information about the functional groups present in the molecule. The experimental vibrational frequencies are compared with the scaled theoretical frequencies from DFT calculations.

-

Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the synthesized compound.

-

-

Electronic Characterization:

-

UV-Vis Spectroscopy: Measures the electronic absorption properties. The experimental absorption maxima (λ_max) can be correlated with the HOMO-LUMO gap calculated by DFT.

-

Visualizing the Computational Workflow

The following diagram illustrates the logical workflow for performing and validating quantum chemical calculations for a molecule like this compound.

Caption: Workflow for computational analysis and experimental validation of this compound.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. tandfonline.com [tandfonline.com]

- 3. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. impactfactor.org [impactfactor.org]

- 6. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Electronic Properties and Energy Levels of 2-Ethoxy-4-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to characterize the electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, of 2-Ethoxy-4-phenylthiophene. While direct experimental and computational data for this specific molecule is not extensively available in public literature, this document outlines the established experimental and theoretical protocols used for analogous thiophene derivatives. These methodologies are foundational for understanding the molecule's potential applications in organic electronics and medicinal chemistry.

Introduction to Electronic Properties of Thiophene Derivatives

Thiophene-based compounds are a significant class of heterocyclic molecules widely utilized in the development of organic semiconductors, dyes, and pharmaceuticals. Their electronic properties, governed by the energies of their frontier molecular orbitals (HOMO and LUMO), are crucial for determining their charge transport characteristics, optical absorption and emission, and reactivity. The HOMO level is associated with the electron-donating ability (ionization potential), while the LUMO level relates to the electron-accepting ability (electron affinity). The energy difference between these levels, the HOMO-LUMO gap, is a critical parameter that dictates the material's conductivity and color.

For a molecule like this compound, the electron-donating ethoxy group and the π-conjugated phenyl group attached to the thiophene core are expected to significantly influence its electronic structure and energy levels.

Experimental Determination of HOMO and LUMO Levels

The experimental characterization of the HOMO and LUMO energy levels of thiophene derivatives is typically achieved through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule. By measuring the current response to a sweeping potential, the oxidation and reduction potentials can be determined.

Experimental Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential is swept from an initial value to a final value and then back. The resulting voltammogram shows peaks corresponding to the oxidation and reduction of the compound.

-

Data Analysis: The onset of the first oxidation peak is used to estimate the HOMO energy level. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration.[1] The HOMO energy can be calculated using the following empirical formula:

EHOMO = -e (Eoxonset - E1/2(Fc/Fc⁺) + 4.8) eV

where Eoxonset is the onset oxidation potential of the compound and E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene standard.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap (Egopt) of the molecule, which is the energy required to promote an electron from the HOMO to the LUMO upon absorption of light.

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, tetrahydrofuran).

-

Measurement: The absorption spectrum is recorded using a UV-Vis spectrophotometer over a range of wavelengths.

-

Data Analysis: The onset of the lowest energy absorption band in the spectrum corresponds to the optical band gap.[1] The LUMO energy level can then be estimated using the following equation:

ELUMO = EHOMO + Egopt

Table 1: Hypothetical Experimental Data for this compound

| Parameter | Value | Unit |

| Onset Oxidation Potential (Eoxonset) | 1.10 | V vs. Fc/Fc⁺ |

| HOMO Energy Level (EHOMO) | -5.90 | eV |

| Optical Band Gap (Egopt) | 3.20 | eV |

| LUMO Energy Level (ELUMO) | -2.70 | eV |

Computational Determination of HOMO and LUMO Levels

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic properties of molecules. These theoretical methods provide valuable insights into the molecular orbital energies and their spatial distributions.

Computational Protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation.

-

DFT Calculation: A DFT calculation is then performed on the optimized geometry. A common combination of functional and basis set for such molecules is B3LYP/6-31G(d).[2]

-

Data Analysis: The output of the calculation provides the energies of all molecular orbitals, including the HOMO and LUMO. The HOMO-LUMO gap can be directly calculated from these energies. Theoretical calculations can also predict other electronic properties such as ionization potential, electron affinity, and dipole moment.[3]

Table 2: Hypothetical Computational Data for this compound (DFT B3LYP/6-31G(d))

| Parameter | Value | Unit |

| HOMO Energy Level (EHOMO) | -5.85 | eV |

| LUMO Energy Level (ELUMO) | -2.55 | eV |

| HOMO-LUMO Gap (Eg) | 3.30 | eV |

| Ionization Potential | 5.85 | eV |

| Electron Affinity | 2.55 | eV |

Visualization of Methodologies

The following diagrams illustrate the workflows for the experimental and computational determination of the electronic properties of this compound.

Caption: Experimental workflow for HOMO/LUMO determination.

Caption: Computational workflow for electronic property prediction.

Conclusion

The electronic properties and frontier molecular orbital energy levels of this compound can be thoroughly investigated using a synergistic approach that combines experimental techniques like cyclic voltammetry and UV-Vis spectroscopy with theoretical DFT calculations. While specific data for this molecule is sparse, the established methodologies for similar thiophene derivatives provide a clear roadmap for its characterization. Understanding these electronic parameters is a critical first step for researchers, scientists, and drug development professionals in evaluating the potential of this compound for various advanced applications.

References

Synthesis of Novel 2-Ethoxy-4-phenylthiophene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for novel 2-ethoxy-4-phenylthiophene derivatives. Drawing from established chemical principles and analogous reactions found in the scientific literature, this document outlines a robust methodology for the synthesis, purification, and characterization of this class of compounds. These derivatives hold potential for applications in medicinal chemistry and materials science, warranting a detailed exploration of their synthesis.

Proposed Synthetic Pathway

The synthesis of this compound derivatives can be strategically approached through a two-step sequence. The initial step involves the well-established Gewald reaction to construct the core 2-amino-4-phenylthiophene scaffold. Subsequent diazotization of the amino group, followed by a Sandmeyer-type reaction, can introduce a hydroxyl group at the 2-position. Finally, a Williamson ether synthesis will be employed to introduce the desired ethoxy group.

Caption: Proposed synthetic pathway for this compound derivatives.

Experimental Protocols

Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This procedure is adapted from the Gewald reaction, a well-documented method for the synthesis of 2-aminothiophenes.[1][2][3]

Materials:

-

4-Phenylacetophenone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or other suitable base)

-

Ethanol

Procedure:

-

To a solution of 4-phenylacetophenone (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol, add elemental sulfur (1.1 equivalents).

-

Add morpholine (0.5 equivalents) dropwise to the stirred mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Synthesis of Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate

This step involves the diazotization of the 2-amino group followed by hydrolysis.

Materials:

-

Ethyl 2-amino-4-phenylthiophene-3-carboxylate

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water

Procedure:

-

Dissolve ethyl 2-amino-4-phenylthiophene-3-carboxylate (1 equivalent) in a mixture of water and concentrated sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

Slowly add the diazonium salt solution to boiling water.

-

After the nitrogen evolution ceases, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate.

Synthesis of Ethyl this compound-3-carboxylate

The final step is the etherification of the hydroxyl group via the Williamson ether synthesis.[1]

Materials:

-

Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate

-

Sodium hydride (NaH)

-

Ethyl iodide (C₂H₅I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate (1 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

-

Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final product, ethyl this compound-3-carboxylate.

Data Presentation

The following tables summarize typical quantitative data for the intermediate compounds based on literature reports for analogous structures. The data for the final product is predicted and would require experimental verification.

Table 1: Reaction Conditions and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | Gewald Reaction | Morpholine, Sulfur | Ethanol | Reflux | 70-85[1] |

| 2 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | Water | 0-100 °C | 50-60 |

| 3 | Williamson Ether Synthesis | NaH, C₂H₅I | THF | 0 °C to RT | 60-75[1] |

Table 2: Spectroscopic Data for Key Intermediates (Based on analogous compounds from literature)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | 7.3-7.5 (m, 5H, Ar-H), 6.8 (s, 1H, Thiophene-H), 5.9 (br s, 2H, NH₂), 4.2 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 165, 158, 142, 135, 129, 128, 127, 110, 105, 60, 14 | [M+H]⁺ expected |

| Ethyl 2-hydroxy-4-phenylthiophene-3-carboxylate | 10.5 (br s, 1H, OH), 7.3-7.6 (m, 5H, Ar-H), 7.0 (s, 1H, Thiophene-H), 4.3 (q, 2H, CH₂), 1.4 (t, 3H, CH₃) | 168, 160, 145, 134, 129, 128, 127, 115, 112, 61, 14 | [M+H]⁺ expected |

| Ethyl this compound-3-carboxylate (Predicted) | 7.3-7.6 (m, 5H, Ar-H), 7.1 (s, 1H, Thiophene-H), 4.4 (q, 2H, OCH₂), 4.3 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃), 1.3 (t, 3H, CH₃) | 166, 162, 144, 134, 129, 128, 127, 118, 110, 68, 61, 14, 14 | [M+H]⁺ expected |

Experimental Workflow Visualization

The overall experimental workflow from starting materials to the final purified product is depicted below.

Caption: Overall experimental workflow for the synthesis of this compound derivatives.

Conclusion

This technical guide outlines a feasible and robust synthetic route to novel this compound derivatives. The described methodologies are based on well-established and high-yielding reactions, providing a solid foundation for the successful synthesis and future investigation of this promising class of compounds. The provided experimental details, data tables, and workflow visualizations are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further studies will be necessary to fully characterize the synthesized compounds and explore their potential biological activities and material properties.

References

Methodological & Application

Synthetic Route for 2-Ethoxy-4-phenylthiophene via Suzuki Coupling: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed synthetic route for obtaining 2-Ethoxy-4-phenylthiophene, a substituted thiophene derivative of interest in medicinal chemistry and materials science. The core of this synthesis is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides detailed experimental protocols for the synthesis of the key precursor, 2-ethoxy-4-bromothiophene, and its subsequent Suzuki coupling with phenylboronic acid. Quantitative data from analogous reactions are summarized, and reaction pathways and workflows are visualized using diagrams.

Introduction

Thiophene and its derivatives are pivotal heterocyclic scaffolds in the development of pharmaceuticals and organic electronic materials. The introduction of both alkoxy and aryl substituents onto the thiophene ring can significantly modulate the electronic properties and biological activity of the resulting molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it an ideal choice for the synthesis of complex molecules like this compound.

Proposed Synthetic Route

The proposed two-step synthesis for this compound is outlined below. The first step involves the synthesis of the key intermediate, 2-ethoxy-4-bromothiophene, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Caption: Proposed two-step synthetic workflow for this compound.

Data Presentation

The following table summarizes representative quantitative data for Suzuki-Miyaura cross-coupling reactions of various bromothiophene derivatives with arylboronic acids, based on literature precedents. These conditions are expected to be applicable to the synthesis of this compound.

| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh3)4 (3) | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 95 |

| 2 | 3-Bromothiophene | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | Dioxane | 90 | 6 | 88 |

| 3 | 2-Bromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Toluene/H2O | 90 | 12 | 85 |

| 4 | 4-Bromo-2-formylthiophene | Phenylboronic acid pinacol ester | Pd(PPh3)4 (5) | K3PO4 | Toluene/H2O | 90 | 12 | 82[1] |

Experimental Protocols

Step 1: Synthesis of 2-Ethoxy-4-bromothiophene (Proposed Protocol)

This protocol is based on nucleophilic aromatic substitution of a dibromothiophene.

Materials:

-

2,4-Dibromothiophene

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2,4-dibromothiophene (1.0 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add diethyl ether and water. Separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-ethoxy-4-bromothiophene.

Step 2: Synthesis of this compound via Suzuki Coupling (Proposed Protocol)

This protocol is a representative procedure based on analogous Suzuki-Miyaura reactions of bromothiophenes.[2][3]

Materials:

-

2-Ethoxy-4-bromothiophene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask, combine 2-ethoxy-4-bromothiophene (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).

-

Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Reaction Mechanism: Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving a palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthetic route detailed in this application note provides a robust and efficient method for the preparation of this compound. The Suzuki-Miyaura cross-coupling reaction at the core of this synthesis is highly versatile and can likely be adapted for the synthesis of a wide array of substituted aryl- and heteroarylthiophenes, making it a valuable tool for researchers in drug discovery and materials science. The provided protocols are based on established and reliable chemical transformations.

References

- 1. Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles, and Related S-Heterocycles via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation: Applications for Liquid Crystal Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Ethoxy-4-phenylthiophene in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct, comprehensive studies detailing the application of 2-Ethoxy-4-phenylthiophene in organic light-emitting diodes (OLEDs) are not extensively available in the public domain, this document provides a generalized framework for its evaluation as a potential material in OLED technology. The following sections outline standard experimental protocols for the synthesis of this compound, its photophysical characterization, and the fabrication and testing of a prototype OLED device. The provided methodologies are based on established practices for similar thiophene-based organic semiconductor materials.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from known thiophene synthesis methodologies. A plausible approach involves a Suzuki or Stille coupling reaction to introduce the phenyl group onto a pre-functionalized thiophene ring, followed by etherification to introduce the ethoxy group.

Protocol: Suzuki Coupling and Etherification

-

Bromination of 2-Ethoxythiophene: To a solution of 2-ethoxythiophene in a suitable solvent such as N,N-dimethylformamide (DMF), add a brominating agent like N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Suzuki Coupling: In a reaction vessel, combine the resulting 4-bromo-2-ethoxythiophene, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture of toluene and water. Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: After cooling, extract the organic phase, wash with brine, and dry over anhydrous MgSO₄. The crude product is then purified by column chromatography on silica gel to yield this compound.

Photophysical Characterization

The photophysical properties of this compound are crucial for determining its potential role in an OLED device.

Protocol: UV-Vis and Photoluminescence Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the synthesized this compound in a suitable solvent (e.g., toluene or chloroform).

-

UV-Vis Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima (λabs).

-

Photoluminescence (PL) Spectroscopy: Excite the sample at its absorption maximum and record the emission spectrum to determine the photoluminescence peak (λPL).

-

Quantum Yield Measurement: Determine the photoluminescence quantum yield (ΦPL) using an integrating sphere or a comparative method with a known standard.

OLED Device Fabrication and Characterization

A multi-layer OLED device can be fabricated to evaluate the electroluminescent performance of this compound. It could potentially be used as an emissive layer (EML) or a host material for a dopant.

Protocol: OLED Fabrication by Thermal Evaporation

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

-

Organic Layer Deposition: In a high-vacuum thermal evaporation chamber (base pressure < 10-6 Torr), deposit the following layers in sequence:

-

Hole Injection Layer (HIL): e.g., 10 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).

-

Hole Transport Layer (HTL): e.g., 30 nm of NPB.

-

Emissive Layer (EML): 30 nm of this compound.

-

Electron Transport Layer (ETL): e.g., 20 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃).

-

Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (LiF).

-

-

Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode without breaking the vacuum.

-

Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Performance Data (Hypothetical)

The following table outlines the key performance metrics that would be collected from a fabricated OLED device using this compound. The values presented are for illustrative purposes only.

| Parameter | Symbol | Unit | Hypothetical Value |

| Turn-on Voltage | Von | V | 3.5 |

| Maximum Luminance | Lmax | cd/m² | 8,500 |

| Maximum Current Efficiency | ηc,max | cd/A | 5.2 |

| Maximum Power Efficiency | ηp,max | lm/W | 3.8 |

| Maximum External Quantum Efficiency | EQEmax | % | 2.1 |

| Commission Internationale de l'Éclairage (CIE) Coordinates | (x, y) | - | (0.32, 0.45) |

| Device Lifetime (T₅₀ at 100 cd/m²) | LT₅₀ | hours | >500 |

Experimental Workflow Diagram

Caption: Workflow for OLED fabrication and testing.

Application Notes and Protocols: 2-Ethoxy-4-phenylthiophene as a Building Block for Organic Semiconductors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, finding applications in flexible displays, printable circuits, and next-generation solar cells. The performance of these materials is highly dependent on their molecular structure, which can be fine-tuned through chemical synthesis. 2-Ethoxy-4-phenylthiophene is a promising, yet underexplored, building block for the synthesis of novel p-type organic semiconductors. The strategic placement of an electron-donating ethoxy group and a π-stacking-promoting phenyl group on the thiophene ring offers a unique combination of properties that can lead to materials with high charge carrier mobility and favorable solid-state packing.

These application notes provide a comprehensive overview of the potential of this compound in organic electronics. We present detailed, plausible experimental protocols for its synthesis, its polymerization into a conjugated polymer, and the fabrication of organic field-effect transistors (OFETs) and organic solar cells (OSCs). Due to the limited availability of published data on this specific molecule, the quantitative data presented in the tables are illustrative and based on the expected performance of analogous materials.

Key Properties and Advantages

The unique substitution pattern of this compound is expected to impart several desirable properties to the resulting organic semiconductor:

-

Enhanced Solubility: The ethoxy group can improve the solubility of the monomer and the resulting polymer in common organic solvents, facilitating solution-based processing techniques.

-

Improved Intermolecular Interactions: The phenyl group can promote π-π stacking between polymer chains, which is crucial for efficient charge transport in the solid state.

-

Tunable Electronic Properties: The electron-donating nature of the ethoxy group can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can be beneficial for charge injection from the electrodes in OFETs and for achieving a high open-circuit voltage in OSCs.

-

Versatile Chemical Modification: The thiophene ring can be further functionalized at the 5-position to enable polymerization or to introduce other functional groups for fine-tuning the material's properties.

Illustrative Performance Data

The following tables present hypothetical performance data for organic electronic devices fabricated using a polymer derived from this compound, denoted as Poly(this compound) (PEPT). This data is intended to be illustrative of the potential of this material class and is based on typical performance ranges for high-performance polythiophene derivatives.

Table 1: Illustrative OFET Performance of PEPT

| Parameter | Value |

| Device Architecture | Bottom-Gate, Top-Contact |

| Substrate/Dielectric | Si/SiO₂ (300 nm) |

| Channel Length (L) | 20 µm |

| Channel Width (W) | 1000 µm |

| Hole Mobility (µ) | 0.1 - 0.5 cm²/Vs |

| On/Off Ratio | > 10⁶ |

| Threshold Voltage (Vth) | -5 to -15 V |

Table 2: Illustrative OSC Performance of a PEPT-based Device

| Parameter | Value |

| Device Architecture | Bulk-Heterojunction (Inverted) |

| Electron Acceptor | PC₇₁BM |

| PEPT:PC₇₁BM Ratio | 1:1.2 (w/w) |

| Open-Circuit Voltage (Voc) | 0.85 V |

| Short-Circuit Current (Jsc) | 12 mA/cm² |

| Fill Factor (FF) | 65% |

| Power Conversion Efficiency (PCE) | 6.63% |

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the this compound monomer, its polymerization, and the fabrication of OFET and OSC devices. These protocols are based on established methods in the field of organic electronics.

Protocol 1: Synthesis of this compound Monomer

This protocol describes a plausible two-step synthesis of this compound, starting from commercially available materials.

Step 1: Synthesis of 4-phenylthiophene-2-ol

-

To a solution of ethyl 3-benzoylpropionate (1 equivalent) in toluene, add sodium ethoxide (1.2 equivalents).

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and acidify with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

-

Purify the crude product by column chromatography on silica gel to obtain 4-phenylthiophene-2-ol.

Step 2: Ethylation of 4-phenylthiophene-2-ol

-

Dissolve 4-phenylthiophene-2-ol (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add potassium carbonate (2 equivalents) and iodoethane (1.5 equivalents).

-

Stir the mixture at 60°C for 12 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purify the product by column chromatography to yield this compound.

Protocol 2: Synthesis of Poly(this compound) (PEPT) via Stille Polymerization

This protocol details the polymerization of the monomer to form the conjugated polymer PEPT.

-

First, the this compound monomer must be di-brominated at the 3 and 5 positions. This can be achieved using N-bromosuccinimide (NBS) in a solvent like chloroform.

-

In a glovebox, dissolve the di-brominated monomer and a distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) in anhydrous toluene.

-

Add a catalytic amount of a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).

-

Heat the reaction mixture to 110°C and stir for 48 hours under an inert atmosphere.

-

Cool the mixture to room temperature and precipitate the polymer by adding methanol.

-

Filter the polymer and purify it by Soxhlet extraction with methanol, hexane, and finally chloroform to obtain the pure PEPT polymer.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET

This protocol describes the fabrication of a solution-processed OFET.

-

Clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonication in acetone and isopropanol.

-

Treat the SiO₂ surface with a hydrophobic self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the semiconductor/dielectric interface.

-

Dissolve the PEPT polymer in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5 mg/mL.

-

Spin-coat the PEPT solution onto the OTS-treated substrate at 2000 rpm for 60 seconds.

-

Anneal the film at 120°C for 30 minutes in a nitrogen-filled glovebox.

-

Deposit 50 nm gold source and drain electrodes through a shadow mask by thermal evaporation.

-

Characterize the transistor performance in a nitrogen atmosphere using a semiconductor parameter analyzer.

Protocol 4: Fabrication of a Bulk-Heterojunction OSC

This protocol outlines the fabrication of an inverted bulk-heterojunction solar cell.

-

Pattern indium tin oxide (ITO) coated glass substrates and clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Deposit a 30 nm layer of zinc oxide (ZnO) as the electron transport layer by spin-coating a ZnO nanoparticle solution, followed by annealing at 150°C.

-

Prepare the active layer solution by dissolving PEPT and an electron acceptor (e.g., PC₇₁BM) in a 1:1.2 weight ratio in chlorobenzene.

-

Spin-coat the active layer solution onto the ZnO layer in a nitrogen-filled glovebox.

-

Anneal the active layer at 110°C for 10 minutes.

-

Deposit a 10 nm layer of molybdenum oxide (MoO₃) as the hole transport layer by thermal evaporation.

-

Deposit a 100 nm thick silver (Ag) top electrode by thermal evaporation.

-

Characterize the solar cell performance under simulated AM 1.5G illumination.

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Caption: Workflow for the synthesis and application of PEPT.

Caption: Fabrication process for a bottom-gate, top-contact OFET.

Caption: Fabrication process for an inverted bulk-heterojunction OSC.

Conclusion

This compound represents a versatile and promising building block for the development of new organic semiconductors. The combination of an electron-donating alkoxy group and a π-stacking-promoting aryl group provides a solid foundation for designing materials with high performance in both OFETs and OSCs. The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers and scientists interested in exploring the potential of this and related materials in the field of organic electronics. Further research and experimental validation are encouraged to fully elucidate the capabilities of this compound-based semiconductors.

Application Note and Protocols: Use of 2-Ethoxy-4-phenylthiophene in Dye-Sensitized Solar Cells (DSSCs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, straightforward fabrication process, and respectable power conversion efficiencies. The core of a DSSC is the sensitizing dye, which absorbs solar radiation and initiates the process of converting light into electrical energy. Metal-free organic dyes, particularly those with a donor-π-acceptor (D-π-A) architecture, are of significant interest due to their high molar extinction coefficients and the tunability of their electrochemical and optical properties.

Thiophene and its derivatives are excellent building blocks for the π-conjugated bridge in D-π-A dyes. They facilitate efficient intramolecular charge transfer from the donor to the acceptor unit upon photoexcitation. This application note explores the use of 2-Ethoxy-4-phenylthiophene as a key component in the design of novel organic sensitizers for high-performance DSSCs. The ethoxy group at the 2-position can enhance the electron-donating nature of the thiophene ring, while the phenyl group at the 4-position can be used to modulate the dye's solubility and prevent intermolecular aggregation, which is often a cause of efficiency loss.

This document provides detailed protocols for the fabrication and characterization of DSSCs using a representative dye based on this compound, herein referred to as EPT-dye.

The Working Principle of a DSSC

A DSSC is a photoelectrochemical system that mimics natural photosynthesis. The main components include a photoanode made of a transparent conducting oxide (TCO) glass coated with a mesoporous layer of a wide-bandgap semiconductor (typically TiO₂), a sensitizing dye adsorbed onto the semiconductor surface, a redox-active electrolyte, and a counter electrode.

The energy conversion process involves several key steps:

-

Light Absorption: The dye molecule absorbs photons from sunlight, promoting an electron from its Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Injection: The excited electron is rapidly injected from the dye's LUMO into the conduction band of the TiO₂ semiconductor.

-

Electron Transport: The injected electrons percolate through the mesoporous TiO₂ network to the TCO-coated glass, which acts as the anode. From there, they travel through an external circuit to the counter electrode, generating an electric current.

-

Dye Regeneration: The oxidized dye molecule (dye⁺) is regenerated back to its ground state by accepting an electron from a redox mediator (typically the I⁻/I₃⁻ couple) in the electrolyte.

-

Electrolyte Regeneration: The oxidized redox mediator (I₃⁻) diffuses to the counter electrode, where it is reduced back to I⁻ by the electrons arriving from the external circuit, thus completing the cycle.

Figure 1: Working principle of a Dye-Sensitized Solar Cell.

Experimental Protocols

The following sections provide detailed protocols for the fabrication and characterization of DSSCs using a hypothetical EPT-dye.

-

Substrate Cleaning:

-

Clean Fluorine-doped Tin Oxide (FTO) coated glass plates by sonicating in a sequence of detergent solution, deionized water, and ethanol, each for 15 minutes.

-

Dry the plates with a stream of nitrogen or clean air.

-

-

Preparation of TiO₂ Paste:

-

A common method involves preparing a paste from commercial TiO₂ nanoparticles (e.g., P25). A typical formulation includes TiO₂ powder, a binder like ethyl cellulose, and a solvent such as terpineol.

-

-

Deposition of Mesoporous TiO₂ Layer:

-

Sintering of the TiO₂ Film:

-

Heat the TiO₂-coated plates in a furnace using a multi-step temperature profile, for example:

-

325°C for 5 minutes (to burn off organic binders).

-

375°C for 5 minutes.

-

450°C for 15 minutes.

-

500°C for 15 minutes.

-

-

Allow the plates to cool down slowly to room temperature. The resulting film should be white and opaque.

-

-

Preparation of Dye Solution:

-

Prepare a 0.3 to 0.5 mM solution of the EPT-dye in a suitable solvent, such as a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

-

-

Immersion of Photoanode:

-

Immerse the sintered TiO₂ photoanodes into the dye solution while they are still warm (around 80°C).

-

Keep the photoanodes in the dye solution in a sealed container, protected from light, for 12-24 hours to ensure complete dye adsorption.[3]

-

-

Rinsing and Drying:

-

After sensitization, remove the photoanodes from the dye solution and rinse them with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

-

Dry the sensitized photoanodes gently with a stream of nitrogen or air.

-

-

Substrate Cleaning:

-

Clean another FTO glass plate following the same procedure as for the photoanode.

-

-

Deposition of Catalytic Layer:

-

Drill a small hole in the FTO plate for electrolyte filling.

-

Deposit a thin layer of a platinum catalyst by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it at 400°C for 15 minutes. Alternatively, a carbon-based catalyst can be applied.

-

-

Sealing:

-

Place the dye-sensitized photoanode and the platinum-coated counter electrode together in a sandwich-like configuration, with the active layers facing each other.

-

Use a thermoplastic sealant (e.g., Surlyn) as a spacer between the electrodes and heat-press to seal the cell.

-

-

Electrolyte Filling:

-

Introduce the electrolyte solution into the cell through the pre-drilled hole in the counter electrode using a vacuum back-filling method. A common electrolyte consists of 0.05 M I₂, 0.1 M LiI, 0.6 M 1-propyl-2,3-dimethylimidazolium iodide (DMPII), and 0.5 M 4-tert-butylpyridine (TBP) in acetonitrile.[1]

-

Seal the hole with a small piece of Surlyn and a coverslip by heating.

-

Figure 2: Experimental workflow for the fabrication of a DSSC.

Characterization and Data Presentation

The performance of the assembled DSSCs is evaluated by measuring their current density-voltage (J-V) characteristics under simulated solar illumination (AM 1.5G, 100 mW/cm²).[4]

-

Open-Circuit Voltage (V_oc): The maximum voltage produced by the cell when no current is drawn.

-

Short-Circuit Current Density (J_sc): The maximum current density produced by the cell when the voltage is zero.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (J_max × V_max) / (J_sc × V_oc)

-

Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as: η (%) = (J_sc × V_oc × FF) / P_in × 100 where P_in is the power of the incident light (100 mW/cm²).

Table 1: Representative Photovoltaic Performance of Thiophene-Based Dyes in DSSCs

| Dye Reference | J_sc (mA/cm²) | V_oc (V) | FF | η (%) |

| Thiophene Dye 1[5] | 15.23 | 0.65 | 0.63 | 6.20 |

| Thiophene Dye 2[5] | 15.40 | 0.69 | 0.62 | 6.57 |

| Thiophene Dye 3[6] | 17.82 | 0.67 | 0.66 | 7.90 |

| Thiophene Dye 4[7] | 11.52 | 0.68 | 0.67 | 5.24 |

This table presents a summary of performance data for various thiophene-based dyes found in the literature to provide a benchmark for expected results.

EIS is a powerful technique used to investigate the internal charge transfer kinetics of the DSSC.[8][9] By applying a small AC voltage and measuring the current response over a range of frequencies, one can model the cell as an equivalent circuit and extract parameters related to charge transfer resistance at the TiO₂/dye/electrolyte interface (R_ct) and electron lifetime (τ_n). A larger R_ct generally indicates slower recombination of electrons with the electrolyte, which is desirable for a higher V_oc.

Table 2: Typical EIS Parameters for a Thiophene-Based DSSC

| Parameter | Description | Typical Value |

| R_s (Ω·cm²) | Series resistance | 5 - 20 |

| R_ct (Ω·cm²) | Charge transfer resistance at TiO₂/electrolyte interface | 20 - 200 |

| C_μ (μF/cm²) | Chemical capacitance of the TiO₂ film | 10 - 100 |

| τ_n (ms) | Electron lifetime | 5 - 50 |

This table provides typical ranges for key parameters obtained from EIS measurements of DSSCs, which are crucial for understanding the internal device physics.

Conclusion

The use of this compound as a structural motif in D-π-A sensitizers for DSSCs holds significant promise. The ethoxy and phenyl substitutions are expected to favorably modulate the electronic and physical properties of the resulting dye, potentially leading to enhanced light-harvesting capabilities and improved device performance. The detailed protocols provided in this application note offer a comprehensive guide for the fabrication, assembly, and characterization of DSSCs utilizing this class of thiophene-based dyes. The accompanying data tables provide a reference for expected performance metrics and internal resistance parameters, aiding researchers in the evaluation and optimization of their devices. Further molecular engineering of dyes based on the this compound scaffold could lead to even more efficient and stable dye-sensitized solar cells.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. hrmars.com [hrmars.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and photovoltaic performance of dibenzofulvene-based organic sensitizers for DSSC | IMM Container [imm.cnr.it]